molecular formula C17H23NO4S B2419074 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one CAS No. 1705484-12-3

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one

Cat. No.: B2419074
CAS No.: 1705484-12-3
M. Wt: 337.43
InChI Key: DBOHWLCPHOZGRJ-UHFFFAOYSA-N
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Description

1-[3-(benzenesulfonyl)-8-azabicyclo[321]octan-8-yl]-2-ethoxyethan-1-one is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the ethoxy and phenylsulfonyl groups. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic structure.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Addition of the Ethoxy Group: This can be done through an etherification reaction using ethyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient reactions and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-methoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The unique combination of the ethoxy group, phenylsulfonyl group, and bicyclic structure gives 1-[3-(benzenesulfonyl)-8-azabicyclo[32

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-2-22-12-17(19)18-13-8-9-14(18)11-16(10-13)23(20,21)15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOHWLCPHOZGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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